molecular formula C8H8ClNO4S B073504 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid CAS No. 1429-44-3

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid

Cat. No.: B073504
CAS No.: 1429-44-3
M. Wt: 249.67 g/mol
InChI Key: VFIQUWGBANQKJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid typically involves the chlorination of 3-[(methylamino)sulfonyl]benzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, utilizing automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(methylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-[(methylamino)sulfonyl]benzamide
  • 4-Chloro-3-[(methylamino)sulfonyl]benzyl alcohol
  • 4-Chloro-3-[(methylamino)sulfonyl]benzaldehyde

Uniqueness

4-Chloro-3-[(methylamino)sulfonyl]benzoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for various specialized applications in scientific research and industry .

Properties

IUPAC Name

4-chloro-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-10-15(13,14)7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIQUWGBANQKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357345
Record name 4-chloro-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429-44-3
Record name 4-chloro-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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